molecular formula C13H8ClN3O2 B11849481 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11849481
M. Wt: 273.67 g/mol
InChI Key: VMRQEOJKPPZLQM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 4-chlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of 1-(4-chlorophenyl)-3-amino-1H-pyrrolo[2,3-c]pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Material Science: Use in the synthesis of organic semiconductors or other advanced materials.

    Biological Research: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolo[2,3-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-nitro-1H-indole: Similar structure but with an indole core instead of pyrrolo[2,3-c]pyridine.

    1-(4-Chlorophenyl)-3-nitro-1H-pyrrole: Similar structure but with a pyrrole core.

    1-(4-Chlorophenyl)-3-nitro-1H-pyridine: Similar structure but with a pyridine core.

Uniqueness

1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of a pyrrolo[2,3-c]pyridine core with a 4-chlorophenyl and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-nitropyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H8ClN3O2/c14-9-1-3-10(4-2-9)16-8-13(17(18)19)11-5-6-15-7-12(11)16/h1-8H

InChI Key

VMRQEOJKPPZLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C3=C2C=NC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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